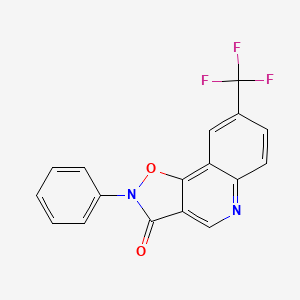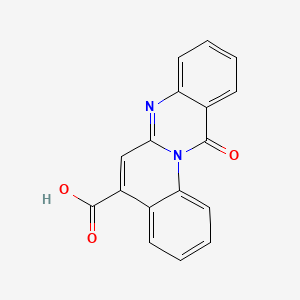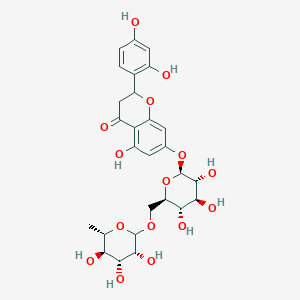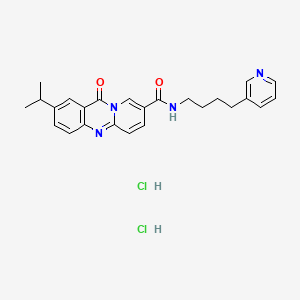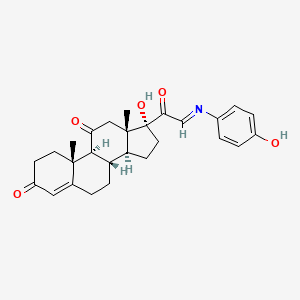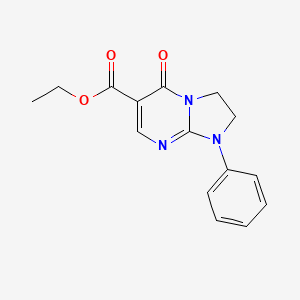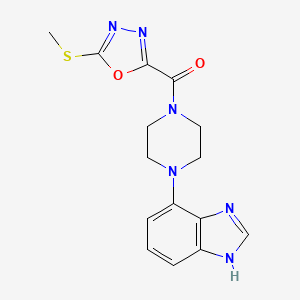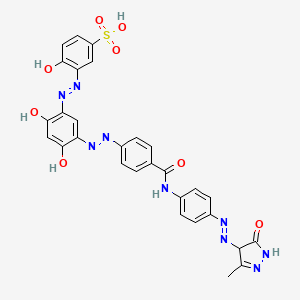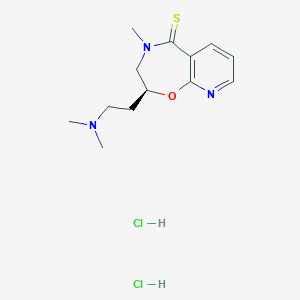
Rocastine dihydrochloride, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rocastine dihydrochloride, (S)-, involves the reaction of 2-(2-(dimethylamino)ethyl)-3,4-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(2H)-thione with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired stereoisomer .
Industrial Production Methods: Industrial production of rocastine dihydrochloride, (S)-, follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Rocastine dihydrochloride, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: DDQ is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .
Wissenschaftliche Forschungsanwendungen
Rocastine dihydrochloride, (S)-, has a wide range of applications in scientific research:
Wirkmechanismus
Rocastine dihydrochloride, (S)-, exerts its effects by selectively binding to H1 receptors, thereby blocking the action of histamine. This prevents histamine from causing allergic symptoms such as itching, swelling, and vasodilation. The compound does not cross the blood-brain barrier, which accounts for its nonsedating properties .
Vergleich Mit ähnlichen Verbindungen
Terfenadine: Another nonsedating antihistamine with a similar mechanism of action but a slower onset of action compared to rocastine.
Diphenhydramine: A sedating antihistamine that crosses the blood-brain barrier and causes drowsiness.
Chlorpheniramine: A sedating antihistamine with anticholinergic properties.
Uniqueness: Rocastine dihydrochloride, (S)-, is unique due to its rapid onset of action and lack of sedative effects. This makes it particularly useful for patients who need quick relief from allergic symptoms without experiencing drowsiness .
Eigenschaften
CAS-Nummer |
104641-56-7 |
|---|---|
Molekularformel |
C13H21Cl2N3OS |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
(2S)-2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;dihydrochloride |
InChI |
InChI=1S/C13H19N3OS.2ClH/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;2*1H/t10-;;/m0../s1 |
InChI-Schlüssel |
YMPCDUXVFUPMJD-XRIOVQLTSA-N |
Isomerische SMILES |
CN1C[C@@H](OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |
Kanonische SMILES |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


